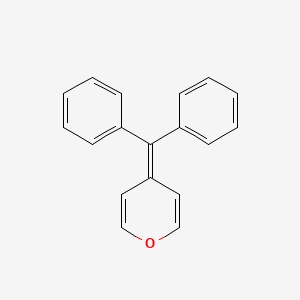
4-(Diphenylmethylidene)-4H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylmethylidene)-4H-pyran: is an organic compound characterized by a pyran ring substituted with a diphenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylmethylidene)-4H-pyran typically involves the condensation of benzaldehyde with 4H-pyran-4-one under basic conditions. The reaction is facilitated by the presence of a base such as sodium hydroxide or potassium hydroxide, which promotes the formation of the diphenylmethylidene moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Diphenylmethylidene)-4H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylmethylidene group to a diphenylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted aromatic and pyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Diphenylmethylidene)-4H-pyran is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials with unique electronic properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound, particularly in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings with enhanced stability and performance characteristics.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylmethylidene)-4H-pyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparación Con Compuestos Similares
4-(Diphenylmethylidene)piperidine: Similar in structure but with a piperidine ring instead of a pyran ring.
Benzophenone: Shares the diphenylmethylidene moiety but lacks the heterocyclic ring.
4H-pyran-4-one: The parent compound without the diphenylmethylidene substitution.
Uniqueness: 4-(Diphenylmethylidene)-4H-pyran is unique due to the combination of the pyran ring and the diphenylmethylidene group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
24665-54-1 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
4-benzhydrylidenepyran |
InChI |
InChI=1S/C18H14O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-14H |
Clave InChI |
CKPQXAUTFQDDDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C=COC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


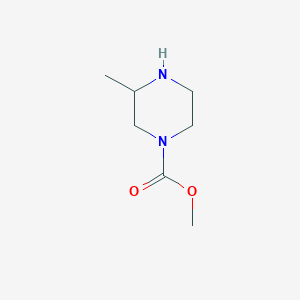
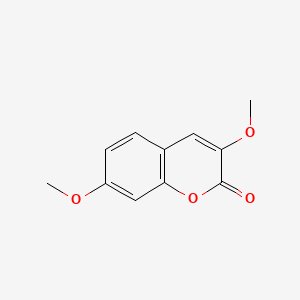
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)





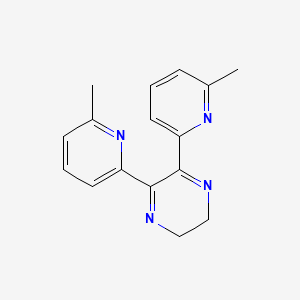
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
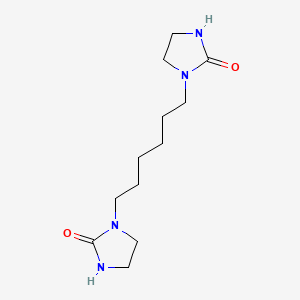

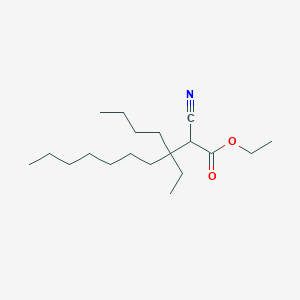
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
